1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2-ETHYLPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines elements of benzodiazole and pyrrolidinone
Preparation Methods
The synthesis of 1-(2-ETHYLPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. The key steps involve the formation of the benzodiazole ring and the subsequent attachment of the pyrrolidinone moiety.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve efficiency and reduce costs. This can involve the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(2-ETHYLPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-ETHYLPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-ETHYLPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
1-(2-ETHYLPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-ETHYLPHENYL)-1-PHENYLETHANE and 1-(2-AMINO-2-PHENYLETHYL)PYRROLIDIN-2-ONE share structural similarities.
Uniqueness: The presence of both benzodiazole and pyrrolidinone moieties in a single molecule gives it unique chemical and biological properties that are not found in simpler analogs.
This detailed article provides a comprehensive overview of 1-(2-ETHYLPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H27N3O |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O/c1-2-21-12-6-8-14-24(21)30-19-22(18-26(30)31)27-28-23-13-7-9-15-25(23)29(27)17-16-20-10-4-3-5-11-20/h3-15,22H,2,16-19H2,1H3 |
InChI Key |
KIVCWIDTSWWVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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